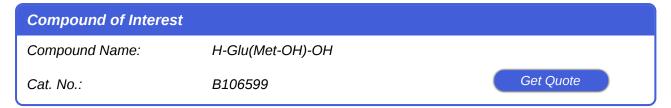


H-Glu(Met-OH)-OH: A Comprehensive Technical Guide to its Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(Met-OH)-OH, also known as γ-L-Glutamyl-L-methionine sulfoxide, is a dipeptide of significant interest in various scientific fields, including biochemistry and drug development. As a derivative of the essential amino acid methionine, its sulfoxide form plays a crucial role in cellular processes related to oxidative stress and signal transduction. This technical guide provides an in-depth overview of the chemical properties of **H-Glu(Met-OH)-OH**, methodologies for its study, and its role in biological pathways.

Chemical and Physical Properties

H-Glu(Met-OH)-OH is a dipeptide with the molecular formula C10H18N2O6S.[1] Its structure consists of a glutamic acid residue linked via its gamma-carboxyl group to the amino group of methionine sulfoxide. This linkage is a key feature, distinguishing it from peptides formed through the alpha-carboxyl group.

Physicochemical Data

Quantitative data for **H-Glu(Met-OH)-OH** is primarily based on computational predictions. Experimental determination of these properties is crucial for its application in research and development.



Property	Predicted Value	Reference
Molecular Weight	294.33 g/mol	[1]
Water Solubility	21 g/L	
logP	-5.6	
pKa (Strongest Acidic)	1.65	
pKa (Strongest Basic)	9.11	

Experimental ProtocolsSynthesis and Purification

A general one-pot procedure for the synthesis of y-glutamyl derivatives of sulfur-containing amino acids, including methionine, has been described and can be adapted for **H-Glu(Met-OH)-OH**.[2] The key is the selective acylation of the amino acid with N-phthaloyl-L-glutamic acid anhydride. Subsequent oxidation of the methionine residue would be required to obtain the sulfoxide form.

Synthesis of N-Phthaloyl-L-glutamic Acid Anhydride:

- A mixture of L-glutamic acid and phthalic anhydride is heated to 140 °C.
- After cooling to approximately 100 °C, acetic anhydride is added, and the mixture is stirred at 105 °C.
- The resulting N-phthaloyl-L-glutamic acid anhydride can be isolated and used in the subsequent step.[2]

Acylation and Deprotection:

- The N-phthaloyl-L-glutamic acid anhydride is reacted with methionine in a suitable solvent such as N,N-dimethylformamide (DMF).
- The phthaloyl protecting group is then removed using hydrazine hydrate.
- The resulting y-glutamyl-methionine can be precipitated and purified.



Oxidation to Sulfoxide:

• The purified y-glutamyl-methionine is then oxidized to its sulfoxide form. This can be achieved using mild oxidizing agents such as hydrogen peroxide. Care must be taken to avoid over-oxidation to the sulfone.

Purification: Purification of the final product, **H-Glu(Met-OH)-OH**, can be achieved using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Solubility Testing

Determining the solubility of **H-Glu(Met-OH)-OH** in various buffers is essential for its use in biological assays. A general protocol for peptide solubility testing can be followed.[3][4][5][6][7]

Protocol:

- Begin by attempting to dissolve a small amount of the lyophilized peptide in sterile, distilled water.
- If the peptide is not soluble in water, the overall charge of the peptide at neutral pH should be considered. **H-Glu(Met-OH)-OH** has two carboxylic acid groups and one primary amine, making it acidic.
- For acidic peptides, if insoluble in water, a dilute aqueous basic solution (e.g., 0.1 M ammonium bicarbonate) can be used to aid dissolution.
- If the peptide remains insoluble, organic co-solvents such as dimethyl sulfoxide (DMSO), followed by dilution with the aqueous buffer, can be tested.
- Sonication can be used to aid dissolution, but care should be taken to avoid heating the sample, which could lead to degradation.[5]

pKa Determination

The acid dissociation constants (pKa) of the ionizable groups in **H-Glu(Met-OH)-OH** are critical for understanding its charge state at different pH values. Capillary electrophoresis and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for pKa determination of peptides.[8][9]



Capillary Electrophoresis Protocol:

- The effective electrophoretic mobility of H-Glu(Met-OH)-OH is measured over a range of pH values.
- The pKa values are then determined by fitting the mobility data to the appropriate theoretical model.[9]

NMR Spectroscopy Protocol:

- 1D or 2D NMR spectra of **H-Glu(Met-OH)-OH** are acquired at various pH values.
- The chemical shifts of protons adjacent to the ionizable groups (the α -amino group and the two carboxyl groups) are monitored.
- The pKa is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[8]

Stability Analysis

A stability-indicating HPLC method is crucial to determine the shelf-life of **H-Glu(Met-OH)-OH** solutions and to identify degradation products.

RP-HPLC Protocol:

- An RP-HPLC method is developed to achieve good separation of the parent peptide from
 potential degradation products. A C18 column is typically used with a gradient of water and
 acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
 [10]
- The stability of H-Glu(Met-OH)-OH is assessed by incubating solutions at different pH values and temperatures over time.
- At each time point, an aliquot is analyzed by HPLC to quantify the remaining parent peptide and any new peaks corresponding to degradation products.
- Forced degradation studies (e.g., exposure to strong acid, base, oxidizing agents, and light)
 should be performed to identify potential degradation pathways and to validate the stability-



indicating nature of the method.

Role in Signaling Pathways

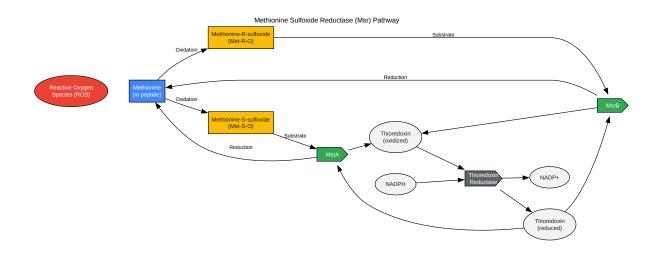
H-Glu(Met-OH)-OH is not known to be a direct signaling molecule itself. However, as a methionine sulfoxide-containing peptide, it is a substrate for the ubiquitous Methionine Sulfoxide Reductase (Msr) system. This enzymatic system plays a critical role in repairing oxidative damage to proteins and is increasingly recognized as a modulator of signal transduction pathways.[11]

The Msr system consists of two main enzymes, MsrA and MsrB, which stereospecifically reduce the S- and R-diastereomers of methionine sulfoxide, respectively.[11][12][13][14] The oxidation of methionine residues in proteins can alter their function, and the subsequent reduction by Msr can reverse this effect, thereby regulating cellular signaling.

Methionine Sulfoxide Reductase (Msr) Pathway

The following diagram illustrates the general cycle of methionine oxidation and reduction, a key pathway in cellular redox homeostasis.





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Caption: General catalytic cycle of the Methionine Sulfoxide Reductase (Msr) system.

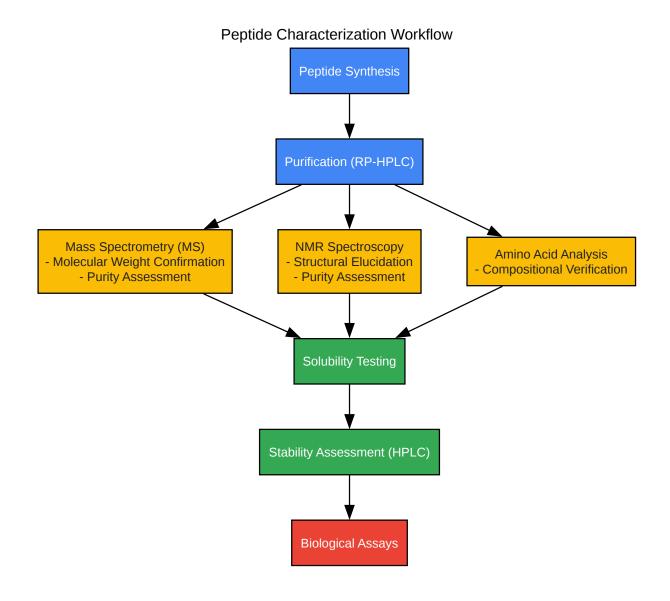
Experimental Workflows

The characterization of **H-Glu(Met-OH)-OH** and its biological effects requires a systematic workflow integrating various analytical techniques.

Peptide Characterization Workflow

A typical workflow for the comprehensive characterization of a synthesized peptide like **H-Glu(Met-OH)-OH** is outlined below.





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